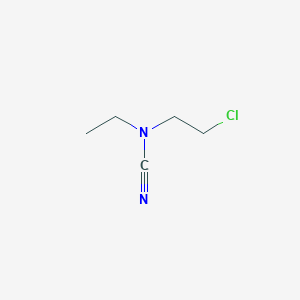

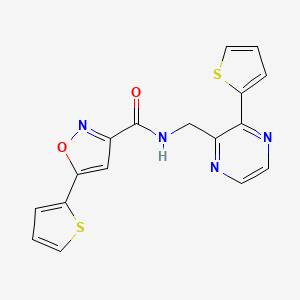

![molecular formula C16H11F6NO B2850412 N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide CAS No. 424805-00-5](/img/structure/B2850412.png)

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antimicrobial Agent Development

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide: derivatives have been synthesized and studied for their potential as potent growth inhibitors of drug-resistant bacteria . These compounds have shown effectiveness against menacing pathogens like Enterococci and methicillin-resistant Staphylococcus aureus (MRSA), which are responsible for a majority of nosocomial infections. The derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating their strong antimicrobial properties.

Organocatalysis in Organic Chemistry

The motif of 3,5-bis(trifluoromethyl)phenyl has been identified as a privileged structure in the development of organocatalysts . These catalysts are crucial for activating substrates and stabilizing developing negative charges in transition states through double hydrogen bonding. The use of such motifs in thiourea derivatives has rapidly increased, highlighting the importance of N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide in promoting organic transformations.

Covalent Ligand Discovery

This compound has been utilized as a fragment electrophile or “scout” fragment in fragment-based covalent ligand discovery . It can be used alone or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation. This application is significant for E3 ligase discovery, which is a critical step in the development of new therapeutic drugs.

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in H-bond catalysts, which are employed in various organic reactions . The ability of these catalysts to facilitate reactions by stabilizing oxyanions makes them valuable for a wide range of organic synthesis processes.

Antibiotic-Resistant Bacterial Infections

Novel antibiotics are urgently needed to tackle antibiotic-resistant bacterial infections. The design and synthesis of new pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have led to the discovery of several lead compounds that are bactericidal and potent against MRSA persisters . These compounds are also effective against S. aureus biofilms, which are notoriously difficult to eradicate.

Anionic Phase-Transfer Catalysis

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide: has been used as an anionic phase-transfer catalyst . This application is crucial for the solvent extraction of cations and the development of solvent polymeric membrane electrodes and optodes, which are essential tools in analytical chemistry.

安全和危害

作用机制

Target of Action

Related compounds such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been used extensively in promoting organic transformations .

Mode of Action

Related compounds have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Related compounds have been found to play a very important role in the development of h-bond organocatalysts .

属性

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO/c1-9-3-2-4-10(5-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCPTPWAXHYTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2850329.png)

![2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2850331.png)

![6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2850333.png)

![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)

![2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B2850338.png)

![4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol](/img/structure/B2850340.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)